molecular formula C23H25N3O3S B2723640 1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide CAS No. 902945-30-6

1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2723640
CAS No.: 902945-30-6
M. Wt: 423.53
InChI Key: YONVUWDRGONGPI-UHFFFAOYSA-N
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Description

1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. One common method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde under acidic conditions to form the quinoline ring. The tosylation of the quinoline derivative is achieved using p-toluenesulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the tosylquinoline derivative with piperidine-4-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl group on the quinoline ring can be oxidized to form a carboxylic acid derivative.

    Reduction: The quinoline ring can be reduced to form a tetrahydroquinoline derivative.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxidation of the methyl group yields a carboxylic acid derivative.
  • Reduction of the quinoline ring yields a tetrahydroquinoline derivative.
  • Substitution of the tosyl group yields various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperidine-4-carboxamide moiety can enhance binding affinity and specificity to the target molecule. The tosyl group can improve the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

    1-(6-Methylquinolin-4-yl)piperidine-4-carboxamide: Lacks the tosyl group, which may affect its solubility and stability.

    1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide: Lacks the methyl group, which may influence its binding affinity and specificity.

    1-(6-Methyl-3-tosylquinolin-4-yl)piperidine: Lacks the carboxamide group, which may reduce its potential biological activity.

Uniqueness: 1-(6-Methyl-3-tosylquinolin-4-yl)piperidine-4-carboxamide is unique due to the presence of all three functional groups (methyl, tosyl, and carboxamide) on the quinoline core

Properties

IUPAC Name

1-[6-methyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-3-6-18(7-4-15)30(28,29)21-14-25-20-8-5-16(2)13-19(20)22(21)26-11-9-17(10-12-26)23(24)27/h3-8,13-14,17H,9-12H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YONVUWDRGONGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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